

An In-depth Technical Guide to Thalidomide-5-(PEG2-amine) in Research

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Compound of Interest

Compound Name: Thalidomide-5-(PEG2-amine)

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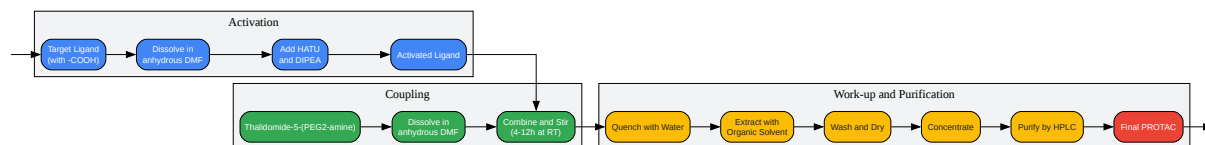
Introduction

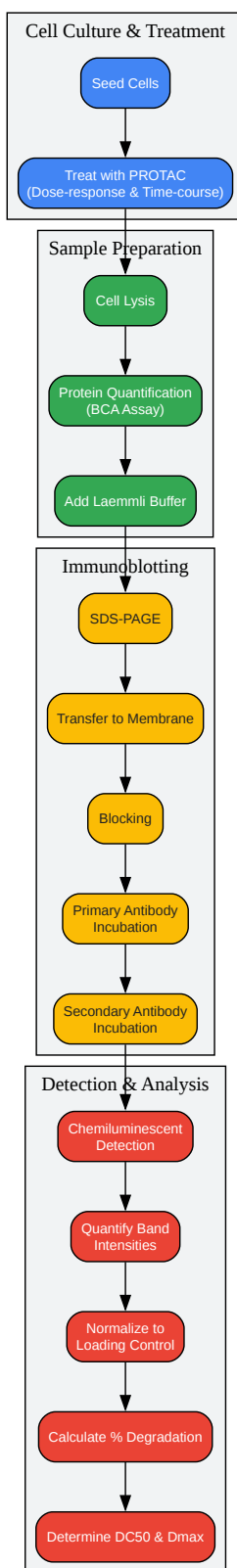
Thalidomide-5-(PEG2-amine) has emerged as a critical chemical tool in the field of targeted protein degradation. This bifunctional molecule serves as a cornerstone in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality with the potential to address a wide range of diseases driven by aberrant protein function. This technical guide provides a comprehensive overview of the role, mechanism of action, and practical application of **Thalidomide-5-(PEG2-amine)** in a research setting, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways and workflows.

Thalidomide and its derivatives are well-established for their ability to bind to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] By incorporating the thalidomide moiety, **Thalidomide-5-(PEG2-amine)** functions as a highly effective E3 ligase ligand. The molecule also features a two-unit polyethylene glycol (PEG) spacer, which enhances solubility and provides a flexible linker, terminating in a primary amine group.[2] This amine serves as a versatile chemical handle for conjugation to a ligand that specifically binds to a target protein of interest (POI). The resulting PROTAC acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase machinery, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]

Core Concepts and Mechanism of Action

The primary application of **Thalidomide-5-(PEG2-amine)** is in the construction of PROTACs. These heterobifunctional molecules operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The thalidomide component of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3] This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.





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